tert-Butyl acetyl(2-phenylethyl)carbamate
Description
Properties
CAS No. |
101137-71-7 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl N-acetyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-12(17)16(14(18)19-15(2,3)4)11-10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
HWACZKUOYZZWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural variations among tert-butyl carbamates include substituents on the nitrogen or adjacent carbon chains, which modulate electronic, steric, and solubility properties:
- Acetyl vs.
- Phenylethyl vs. PEG Chains : The 2-phenylethyl group enhances lipophilicity (Log P ~3–4 estimated) compared to PEG-containing derivatives (Log P 0.45 in ), impacting membrane permeability.
Physicochemical Properties
Critical properties for drug-likeness or synthetic utility:
- Log P Trends : Aromatic substituents (e.g., phenylethyl, chlorophenyl) increase lipophilicity, while PEG chains () or hydroxyl groups () enhance aqueous solubility.
Reactivity and Stability
- Acetylated Carbamates : The acetyl group may reduce hydrolysis rates compared to Boc-protected amines (e.g., ), enhancing stability in acidic conditions.
- PEG Derivatives : tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () exhibits high solubility but lower thermal stability due to ether linkages.
- Aminooxy Functionalization: tert-Butyl (2-(aminooxy)ethyl)carbamate () serves as a reactive handle for oxime ligation, useful in bioconjugation.
Q & A
Q. Optimization Strategies :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetyl chloride, NEt₃ | DCM | 0–25 | 85–90 |
| 2 | tert-Butyl chloroformate | THF | 0–5 | 70–75 |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- 1H NMR : Analyze in CDCl₃ at 400 MHz. Key signals:
- Mass Spectrometry (MS) : ESI-MS expected [M+H]⁺ at m/z 278.3 (C₁₅H₂₁NO₃).
- HPLC : Use C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity >95% .
Q. Table 2: Key Spectral Data
| Technique | Parameter | Observed Value |
|---|---|---|
| 1H NMR | tert-butyl | δ 1.43 (s) |
| IR | C=O stretch | 1720 cm⁻¹ |
| HPLC | Retention time | 8.2 min |
Advanced Research Questions
How can researchers resolve contradictions in reported reaction yields or purity when synthesizing this compound?
Methodological Answer:
Discrepancies often arise from:
Impurity in starting materials : Use GC-MS to verify amine and acetyl chloride purity.
Side reactions : Monitor intermediates via TLC (Rf = 0.5 in hexane/EtOAc 3:1).
Workup variations : Extract with 5% NaHCO₃ to remove unreacted acid chlorides .
Case Study : A 20% yield discrepancy was traced to residual moisture; repeating under anhydrous conditions improved yield to 75% .
What strategies are effective for designing structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Functional Group Variation : Replace acetyl with sulfonamide or urea groups to assess electronic effects.
Bioisosteric Replacement : Substitute phenyl with heteroaromatic rings (e.g., pyridine) to modulate solubility .
Molecular Docking : Use AutoDock Vina to predict binding to kinase targets (e.g., EGFR) based on tert-butyl carbamate’s steric bulk .
Q. Table 3: SAR Design Framework
| Modification | Assay Type | Target | Expected Outcome |
|---|---|---|---|
| Acetyl → Propionyl | Enzymatic | Protease | Increased lipophilicity |
| Phenyl → Fluorophenyl | Cell-based | Kinase | Enhanced binding affinity |
What are the critical considerations for handling and storing this compound to ensure stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
